3-{[(2-chlorophenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-{[(2-CHLOROPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzoxazole ring using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazole ring is replaced by the 2-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-{[(2-CHLOROPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzoxazole: Similar structure but lacks the 2-chlorophenyl and aminomethyl groups.
3-{[(2-Bromophenyl)amino]methyl}-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but contains a bromine atom instead of a chlorine atom.
6-Nitro-2,3-dihydro-1,3-benzoxazol-2-one: Similar structure but lacks the 2-chlorophenyl and aminomethyl groups.
Uniqueness
3-{[(2-CHLOROPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to the presence of the 2-chlorophenyl and aminomethyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups can influence the compound’s reactivity, biological activity, and interactions with other molecules.
Properties
Molecular Formula |
C14H10ClN3O4 |
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Molecular Weight |
319.70 g/mol |
IUPAC Name |
3-[(2-chloroanilino)methyl]-6-nitro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H10ClN3O4/c15-10-3-1-2-4-11(10)16-8-17-12-6-5-9(18(20)21)7-13(12)22-14(17)19/h1-7,16H,8H2 |
InChI Key |
KBQYNASGDCBWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)Cl |
Origin of Product |
United States |
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